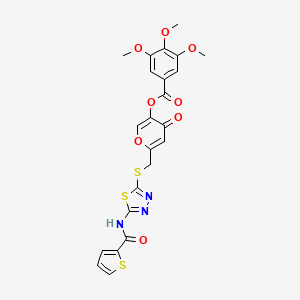

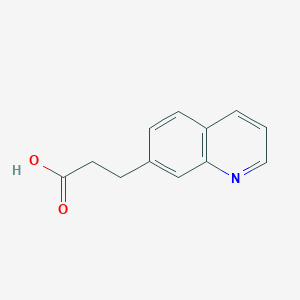

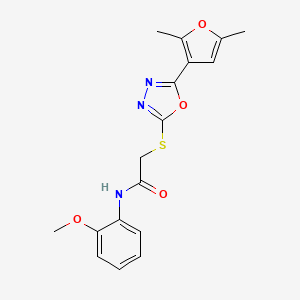

3-(Quinolin-7-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Quinolin-7-yl)propanoic acid, also known as QPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. QPA is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in the synthesis of various pharmaceuticals. QPA has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

科学的研究の応用

Analytical Methods for Quality Control

3-Quinolin-4-one propanoic acids, closely related to 3-(Quinolin-7-yl)propanoic acid, have been investigated for their potential as antimicrobial drugs due to their structural similarity to fluoroquinolone antibiotics. Analytical methods for quality control of these compounds include 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, highlighting their importance in developing new antimicrobial agents (Zubkov et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Quinoline-based compounds, such as those derived from aroylpropionic acids, have shown significant antibacterial and anti-inflammatory activities. These compounds are potential candidates for the development of new drugs targeting Gram-positive and Gram-negative bacterial strains, as well as for their anti-inflammatory properties (Khokra et al., 2015).

Corrosion Inhibition

Derivatives of quinoxalin-6-yl propanones have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. Their inhibitive action is attributed to the formation of a protective film on the metal surface, showcasing their potential in materials science and engineering (Olasunkanmi & Ebenso, 2019).

Structural Studies and Hydrogen Bonding

The interaction of amino alcohols with quinaldinate has been studied to understand the polymorphism and hydrogen bonding mechanisms. These studies contribute to the field of crystallography and molecular design, providing insights into the formation of complex structures (Podjed & Modec, 2022).

Synthesis of Novel Amides and Antileukotrienic Agents

The synthesis of novel amides containing the quinoline-4-one moiety for potential biological activities and the development of antileukotrienic agents indicate the versatility of this compound derivatives in drug development. These studies highlight the compound's role in creating new therapeutics with specific biological functions (Ruschak, Zubkov, & Gritsenko, 2016).

作用機序

Target of Action

Quinoline derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a complex between the quinoline derivative and its target, which can alter the target’s function and lead to various downstream effects .

Biochemical Pathways

Quinoline derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, cancer progression, viral replication, microbial growth, and more .

Result of Action

Given the diverse biological activities of quinoline derivatives, the effects can be expected to be broad-ranging, potentially including antiviral, anti-inflammatory, anticancer, and other effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Quinolin-7-yl)propanoic acid. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

生化学分析

Biochemical Properties

Quinoline, a key structural component of this compound, is known to have versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, often serving as a scaffold for drug discovery . Quinoline and its derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities .

Cellular Effects

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Molecular Mechanism

Quinoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be relatively stable under normal conditions .

特性

IUPAC Name |

3-quinolin-7-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-10-2-1-7-13-11(10)8-9/h1-3,5,7-8H,4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURFVKMNVNSHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCC(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)

![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2779851.png)

![N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2779852.png)

![4-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2779859.png)

![2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2779862.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2779863.png)